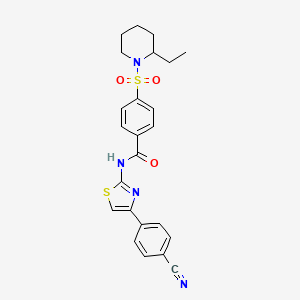

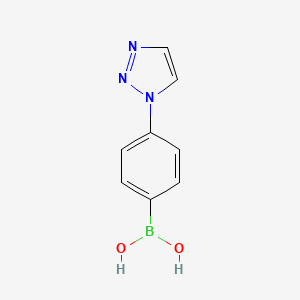

![molecular formula C19H25N3O3S B2653655 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide CAS No. 449784-69-4](/img/structure/B2653655.png)

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazole derivatives, which this compound is, are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various spectroscopic techniques such as FTIR–ATR, 1 H NMR, and 13 C { 1 H} NMR .Aplicaciones Científicas De Investigación

Pyrazole Amide Derivatives in Biological Activity

A study on pyrazole amide derivatives, which share structural similarities with N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide, indicated promising insecticidal activity. Specifically, certain pyrazole derivatives exhibited significant activity against Helicoverpa armigera (cotton bollworm) at low concentrations, demonstrating the potential of these compounds in agricultural pest control (Deng et al., 2016).

Insecticidal Activity of N-tert-butyl-N,N'-diacylhydrazines

Research on N-tert-butyl-N,N'-diacylhydrazines, closely related to the compound of interest, showed that these compounds are effective as nonsteroidal ecdysone agonists and act as environmentally benign pest regulators. New derivatives containing 1,2,3-thiadiazole were synthesized and demonstrated good insecticidal activities against Plutella xylostella L. and Culex pipiens pallens. These findings suggest potential applications in novel pesticide development (Wang et al., 2011).

Development of Pyrazole Derivatives for EcR/USP Receptor Targeting

Another study focused on the synthesis of substituted pyrazole amide derivatives, aimed at discovering highly active ecdysone analogs for insecticidal purposes. One compound, in particular, showed comparable activity to the positive control tebufenozide against Mythimna Separata, indicating its potential as an inhibitor of the EcR and its effectiveness in insect control (Deng et al., 2016).

Application in Photosynthetic Electron Transport Inhibition

A study on pyrazole derivatives, similar to the compound , revealed their potential as inhibitors of photosynthetic electron transport. This property is valuable for developing new herbicides that target specific processes in photosynthesis, suggesting agricultural applications (Vicentini et al., 2005).

Mecanismo De Acción

While the specific mechanism of action for your compound is not available, pyrazole derivatives are often used in medicinal chemistry due to their wide range of biological activities. They have been found to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c1-5-14(13-9-7-6-8-10-13)18(23)20-17-15-11-26(24,25)12-16(15)21-22(17)19(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJDGCRHEKLNGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

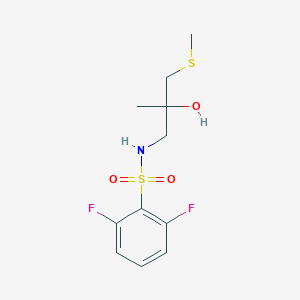

![2-((difluoromethyl)sulfonyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2653576.png)

![3-chloro-N-{[3-(5-isoxazolyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2653577.png)

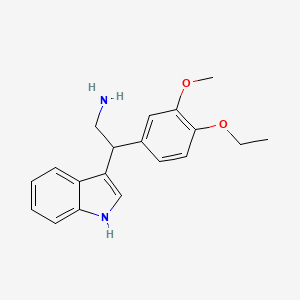

![[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2653586.png)

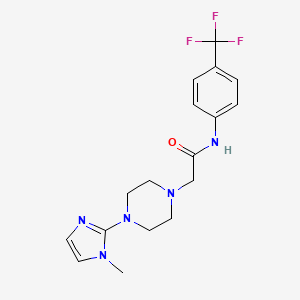

![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2653587.png)

![N-(2-ethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2653589.png)

![3-[(4-Chlorophenyl)methyl]-7-[(2,5-dimethylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2653590.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2653593.png)